molecular formula C21H20FN3O3 B2872695 2-(4-fluorophenyl)-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide CAS No. 921529-54-6

2-(4-fluorophenyl)-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide

Cat. No.: B2872695
CAS No.: 921529-54-6
M. Wt: 381.407
InChI Key: PHKMHGAPEJJFSX-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a synthetic compound designed for research purposes, integrating distinct pharmacophoric elements that suggest potential for diverse biological investigations. The molecule features a fluorophenyl acetamide moiety, a structure prevalent in medicinal chemistry due to its ability to enhance metabolic stability and binding affinity to target proteins . This moiety is linked to a pyridazinone core, a heterocyclic system known for its rich pharmacological profile, which is further substituted with a methoxyphenyl group . The specific combination of these features makes this compound a compelling candidate for early-stage drug discovery and mechanistic studies. While specific biological data for this exact molecule is not available in the public domain, its structure suggests several promising research vectors. The pyridazinone scaffold is a recognized privileged structure in the development of bioactive molecules and has been utilized in the design of proteolysis targeting chimeras (PROTACs) for targeted protein degradation studies . Furthermore, compounds containing fluorophenyl and acetamide groups have demonstrated significant research interest in areas such as oncology and inflammation, with some acting as inhibitors for enzymes like glutathione S-transferase P1-1 (GSTP1-1) or caspase-3 activators . Researchers may find this compound valuable for probing novel mechanisms of action, particularly within these fields. Its structure presents opportunities for investigating selective enzyme inhibition or modulation of key cellular pathways.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3/c1-28-18-8-4-16(5-9-18)19-10-11-21(27)25(24-19)13-12-23-20(26)14-15-2-6-17(22)7-3-15/h2-11H,12-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKMHGAPEJJFSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Modifications

Pyridazinone Core Variations

The pyridazinone core is critical for bioactivity. Key analogs include:

Compound Name Substituents on Pyridazinone Core Key Differences Reference
N-[2-(4-Methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide 4-Methoxyphenyl at position 3 Fluorine replaced with methoxy on the phenylacetamide chain
2-(4-Chloro-6-oxopyridazin-1(6H)-yl)-N-(4-methyl-3-(N-(2-(pyridin-2-yl)ethyl)sulfamoyl)phenyl)acetamide Chlorine at position 4, sulfamoylphenyl side chain Chlorine substitution alters electronic properties; sulfamoyl group enhances solubility
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[3-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]acetamide Piperazinyl group at position 3 Piperazine introduces basicity; fluorine retained on phenyl

Key Insight :

  • Electron-Withdrawing Groups (e.g., Cl, F) : Enhance metabolic stability but may reduce solubility .
  • Methoxy Groups : Increase lipophilicity and may improve membrane permeability .
Side Chain Modifications
Compound Name Side Chain Structure Bioactivity Implications Reference
2-(2,4-Dioxoquinazolin-1-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide (ZINC08993868) Quinazolinone core instead of pyridazinone Quinazolinone derivatives show stronger acetylcholinesterase inhibition
N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1(6H)-yl}acetamide Methylthio-benzyl group at position 5 Thioether groups may enhance antioxidant activity

Key Insight :

  • Heterocyclic Core Swaps (e.g., quinazolinone vs. pyridazinone): Alter binding affinity to target enzymes/receptors .
  • Thioether vs. Ether Linkages : Influence redox properties and pharmacokinetics .
Spectroscopic Data
  • IR Spectroscopy: Target compound’s C=O stretches (pyridazinone and acetamide) likely appear at ~1660–1680 cm⁻¹, consistent with analogs . Methoxy groups exhibit C-O stretches near 1250 cm⁻¹ .

Pharmacological Potential (Inferred from Analogs)

  • Acetylcholinesterase Inhibition: Pyridazinone derivatives with fluorophenyl groups (e.g., ZINC08993868) show IC₅₀ values <10 µM .
  • Anti-Inflammatory Activity: Piperazinyl-pyridazinone hybrids reduce COX-2 expression by >50% at 1 µM .

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